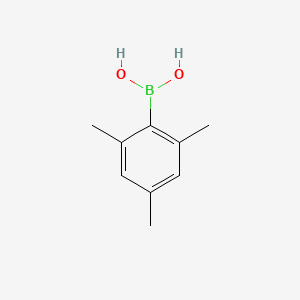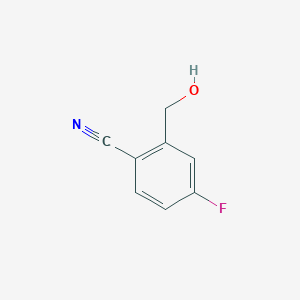![molecular formula C12H10ClN3O B1346541 4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole CAS No. 1134334-55-6](/img/structure/B1346541.png)
4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole is a chemical compound with the molecular formula C₁₂H₁₀ClN₃O and a molecular weight of 247.68 g/mol . This compound belongs to the class of pyrimidoindole derivatives, which are known for their diverse biological activities . It is characterized by the presence of a chloro group at the 4th position, a methoxy group at the 8th position, and a methyl group at the 5th position on the pyrimidoindole scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with 2-methoxy-3-methyl-1H-indole-5-carbaldehyde in the presence of a suitable catalyst . The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol . The resulting intermediate is then subjected to cyclization using a strong acid like hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality . The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:
Substitution: The chloro group at the 4th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Scientific Research Applications
4-Chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of 4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole is not fully understood. it is believed to interact with specific molecular targets and pathways involved in various biological processes . For example, pyrimidoindole derivatives have been shown to inhibit certain enzymes and receptors, leading to their observed biological effects . Further research is needed to elucidate the precise molecular mechanisms underlying its activities .
Comparison with Similar Compounds
4-Chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole can be compared with other pyrimidoindole derivatives such as:
4-chloro-8-methoxy-5H-pyrimido[5,4-b]indole: Lacks the methyl group at the 5th position.
8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole: Lacks the chloro group at the 4th position.
4-chloro-5-methyl-5H-pyrimido[5,4-b]indole: Lacks the methoxy group at the 8th position.
The presence of the chloro, methoxy, and methyl groups in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-chloro-8-methoxy-5-methylpyrimido[5,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-16-9-4-3-7(17-2)5-8(9)10-11(16)12(13)15-6-14-10/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWOHOPWHUHGQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=NC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B1346458.png)
![Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B1346459.png)
![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1346462.png)
![4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1346464.png)
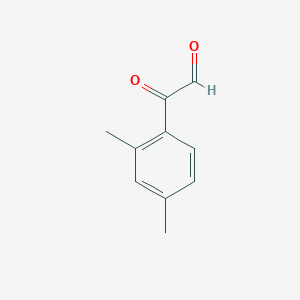
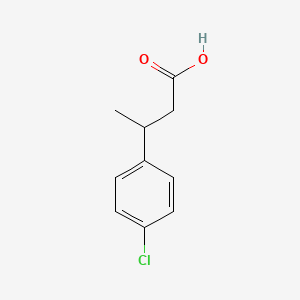


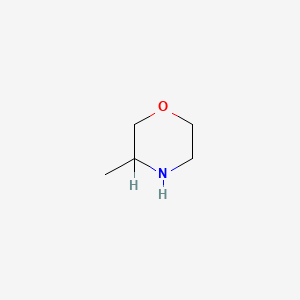
![ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1346472.png)
